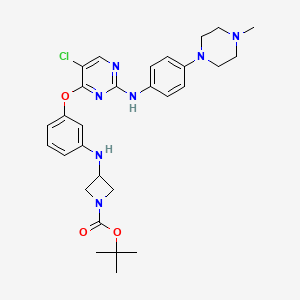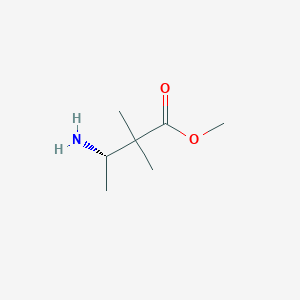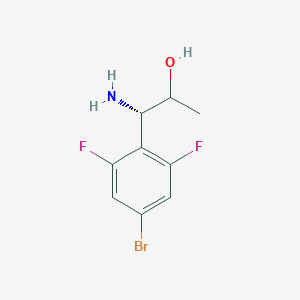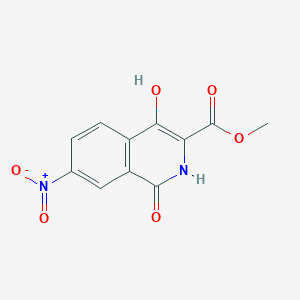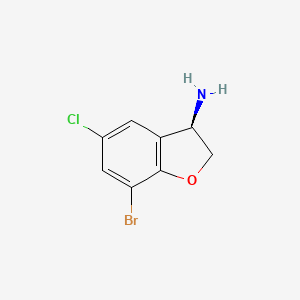
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzofuran precursor, followed by amination. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The benzofuran ring can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 7-Bromo-2,3-dihydro-1-benzofuran-3-amine
- 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
- 7-Bromo-5-chloro-1-benzofuran
Uniqueness
The uniqueness of (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine lies in its specific stereochemistry and the presence of both bromine and chlorine substituents
Propriétés
Formule moléculaire |
C8H7BrClNO |
|---|---|
Poids moléculaire |
248.50 g/mol |
Nom IUPAC |
(3R)-7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1 |
Clé InChI |
XCQGMCQQUZKXNJ-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](C2=C(O1)C(=CC(=C2)Cl)Br)N |
SMILES canonique |
C1C(C2=C(O1)C(=CC(=C2)Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


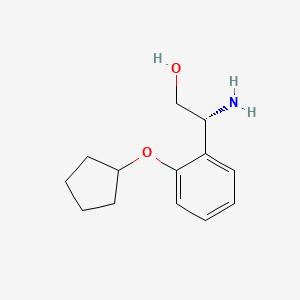
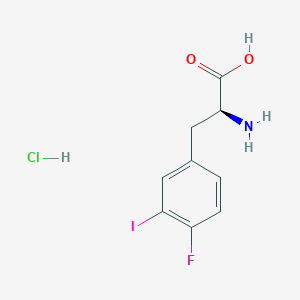
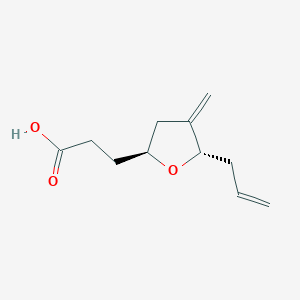
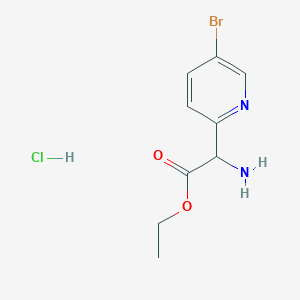

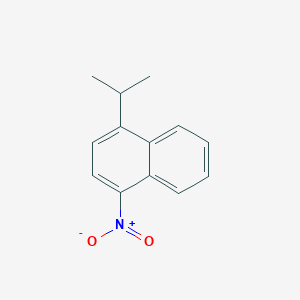
![Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13052878.png)
![2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid](/img/structure/B13052882.png)
![6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13052883.png)
